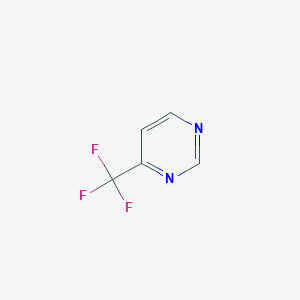

4-(Trifluoromethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDUWMJFLCNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567853 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136547-16-5 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine

For researchers, scientists, and professionals in drug development, 4-(Trifluoromethyl)pyrimidine serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique properties, conferred by the trifluoromethyl group, make it a sought-after scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in modulating key signaling pathways.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 136547-16-5 | [1][2] |

| Molecular Formula | C₅H₃F₃N₂ | [2] |

| Molecular Weight | 148.09 g/mol | [2] |

| Boiling Point | 137.9°C at 760 mmHg | [1] |

| Density | 1.353 g/cm³ | [1] |

| Flash Point | 37.2°C | [1] |

| Refractive Index | 1.415 | [1] |

| LogP | 1.49540 | [1] |

| Vapor Pressure | 8.58 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyrimidine derivatives is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity.[3] Below are detailed methodologies for key synthetic transformations involving the trifluoromethylpyrimidine core.

General Synthesis of Trifluoromethyl Pyrimidine Derivatives

A common strategy for the synthesis of trifluoromethyl pyrimidine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block. One such approach starts from ethyl trifluoroacetoacetate.[4] The general workflow for the synthesis of a series of trifluoromethyl pyrimidine derivatives can be conceptualized as a multi-step process involving ring closure, chlorination, and subsequent substitution reactions.[4]

Caption: A generalized workflow for the synthesis of trifluoromethyl pyrimidine derivatives.

Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives, avoiding regioselectivity issues often encountered with direct trifluoromethylation.[3]

Materials:

-

Aryl enaminone (0.5 mmol)

-

Sodium triflinate (CF₃SO₂Na)

-

Aryl amidine hydrochloride

Procedure:

-

A mixture of the aryl enaminone (0.5 mmol), sodium triflinate, and aryl amidine hydrochloride is prepared.

-

The reaction is carried out in a suitable solvent and heated.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the desired 5-trifluoromethyl pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for synthesizing dihydropyrimidines. By utilizing ethyl trifluoroacetoacetate, 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones can be efficiently prepared.[3]

Materials:

-

Aldehyde (1 mmol)

-

Ethyl trifluoroacetoacetate (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of hydrochloric acid

Procedure:

-

A mixture of the aldehyde, ethyl trifluoroacetoacetate, and urea or thiourea is heated in ethanol with a catalytic amount of hydrochloric acid at reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Role in Drug Discovery and Signaling Pathways

The incorporation of a trifluoromethyl group into a pyrimidine scaffold is a key strategy in medicinal chemistry.[3] This substitution can enhance potency, selectivity, and metabolic stability of drug candidates.[3] Trifluoromethylpyrimidines have shown significant promise as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3]

Kinase Inhibition Signaling Pathway

Trifluoromethylpyrimidine-based compounds have demonstrated potent inhibitory activity against several kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[3] The general mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.

The trifluoromethylpyrimidine scaffold is a versatile and valuable tool in modern drug discovery. Its unique electronic properties contribute to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[5] As research continues, the application of this compound and its derivatives is expected to expand, leading to the development of new and more effective therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)pyrimidine. The strategic incorporation of the trifluoromethyl group into the pyrimidine ring system imparts unique electronic properties that are of significant interest in medicinal chemistry and drug design. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical biological pathway associated with trifluoromethylpyrimidine derivatives.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂ | N/A |

| Molecular Weight | 148.09 g/mol | [1] |

| Boiling Point | 137.9 °C at 760 mmHg | [2] |

| Density | 1.353 g/cm³ | [2] |

| LogP | 1.49540 | [2] |

| Vapour Pressure | 8.58 mmHg at 25°C | [2] |

| Melting Point | Not available | [2] |

| pKa | Not available | N/A |

| Water Solubility | Not available | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound and its derivatives. Below are methodologies cited in the literature for key experimental procedures.

Synthesis of Trifluoromethylpyrimidine Derivatives

A common route for the synthesis of trifluoromethylpyrimidine derivatives involves the cyclocondensation of a trifluoromethyl-containing precursor with an appropriate amidine or related compound.

General Procedure for the Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines:

-

Reaction Setup: To a solution of a suitable amidine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq).

-

Addition of Precursor: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at reflux (approximately 80°C) for 12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethyl)pyrimidine derivative.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of this compound and its derivatives.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the molecular weight and fragmentation pattern of volatile trifluoromethylpyrimidine derivatives.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50°C), ramp to a final temperature (e.g., 280°C) at a defined rate (e.g., 10°C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of this compound and its derivatives.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: A suitable gradient from a low to a high percentage of Solvent B over a defined time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Biological Activity and Signaling Pathway Visualization

Derivatives of trifluoromethylpyrimidine have been investigated for a range of biological activities, including their potential as herbicides. A key mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. The inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines and subsequent cell cycle arrest and inhibition of proliferation.

Below is a diagram of the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the point of inhibition by trifluoromethylpyrimidine-based inhibitors.

Caption: De novo pyrimidine biosynthesis pathway and inhibition by this compound derivatives.

The following is a generalized workflow for the synthesis and characterization of trifluoromethylpyrimidine derivatives.

Caption: General experimental workflow for trifluoromethylpyrimidine derivatives.

References

A Technical Deep Dive into the Biological Activities of Novel Trifluoromethylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocyclic ring system has emerged as a powerful strategy to enhance the biological efficacy and pharmacokinetic properties of these compounds. The unique electronic properties of the CF₃ group, including its high electronegativity and lipophilicity, can significantly influence molecular interactions with biological targets, leading to potent and selective therapeutic and crop protection agents. This technical guide provides an in-depth analysis of the biological activities of recently developed novel trifluoromethylpyrimidine compounds, with a focus on their anticancer, antifungal, and insecticidal properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of trifluoromethylpyrimidine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2]

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of novel trifluoromethylpyrimidine compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (µM) | Reference |

| 9u | A549 (Lung Carcinoma) | 0.35 | EGFR | 0.091 | [2][3] |

| MCF-7 (Breast Cancer) | 3.24 | [2][3] | |||

| PC-3 (Prostate Cancer) | 5.12 | [2][3] | |||

| 3b | C32 (Amelanotic Melanoma) | 24.4 | - | - | [4] |

| A375 (Melanoma) | 25.4 | - | - | [4] | |

| 5l | PC3 (Prostate Cancer) | Inhibition Rate: 54.94% at 5 µg/ml | - | - | [5] |

| 5n | PC3 (Prostate Cancer) | Inhibition Rate: 51.71% at 5 µg/ml | - | - | [5] |

| 5o | PC3 (Prostate Cancer) | Inhibition Rate: 50.52% at 5 µg/ml | - | - | [5] |

| 5r | PC3 (Prostate Cancer) | Inhibition Rate: 55.32% at 5 µg/ml | - | - | [5] |

| 5v | PC3 (Prostate Cancer) | Inhibition Rate: 64.20% at 5 µg/ml | - | - | [5] |

Experimental Protocols: Anticancer Activity Assessment

1. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7]

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The trifluoromethylpyrimidine compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.5%. Cells are treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[3]

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Recombinant human EGFR kinase domain is diluted in kinase buffer.

-

Substrate/ATP Solution: A biotinylated peptide substrate and ATP are prepared in kinase buffer.

-

Compound Dilution: Test compounds are serially diluted in DMSO and then in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted test compound to the wells.

-

Add the EGFR enzyme solution and incubate for 15 minutes.

-

Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

-

Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes, protected from light.

-

-

Data Acquisition: The plate is read on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is normalized using controls, and the IC₅₀ value is determined by plotting the normalized activity against the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the simplified EGFR signaling pathway and the inhibitory action of novel trifluoromethylpyrimidine compounds.

Caption: EGFR signaling pathway and inhibition.

II. Antifungal and Insecticidal Activities: Agrochemical Potential

Trifluoromethylpyrimidine derivatives have also demonstrated significant potential as active ingredients in agrochemicals, exhibiting both antifungal and insecticidal properties.[5][8]

Quantitative Data Summary: Antifungal and Insecticidal Activity

The efficacy of these compounds against various fungal pathogens and insect pests is presented below.

Antifungal Activity (Inhibition Rate at 50 µg/mL) [5][8]

| Compound ID | B. cinerea | S. sclerotiorum | B. dothidea | Phomopsis sp. | C. gloeosporioides | P. oryzae |

| 5b | 96.76% | - | - | - | - | - |

| 5j | 96.84% | - | - | - | - | - |

| 5l | 100% | - | - | - | - | - |

| 5v | - | 82.73% | - | - | - | - |

| Tebuconazole (Control) | 96.45% | 83.34% | - | - | - | - |

Insecticidal Activity (Mortality Rate at 500 µg/mL) [5][8]

| Compound ID | Mythimna separata | Spodoptera frugiperda |

| Various Synthesized Compounds | Moderate Activity | Moderate Activity |

| Chlorantraniliprole (Control) | Higher Activity | Higher Activity |

Experimental Protocols: Agrochemical Activity Assessment

1. In Vitro Antifungal Activity Assay (Poison Plate Technique) [5][9]

-

Compound Preparation: The test compounds are dissolved in DMSO to a specific concentration.

-

Medium Preparation: The compound solution is mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

-

Inoculation: A mycelial disc (approximately 5 mm in diameter) of the test fungus (e.g., Botrytis cinerea) is placed in the center of the PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured.

-

Data Analysis: The percentage of inhibition is calculated relative to a control plate containing only DMSO.

2. Insecticidal Activity Assay

-

Compound Application: The test compounds are typically dissolved in a suitable solvent and applied to the diet or foliage provided to the insects.

-

Insect Exposure: A specific number of insects (e.g., larvae of Mythimna separata) are placed in a container with the treated diet or foliage.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, light cycle).

-

Data Collection: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The mortality rate is calculated and corrected for any mortality in the control group (treated with solvent only).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the biological activity of novel trifluoromethylpyrimidine compounds.

Caption: Biological activity screening workflow.

III. Synthesis of Trifluoromethylpyrimidine Derivatives

The synthesis of these novel compounds often involves a multi-step process. A common approach for creating trifluoromethylpyrimidine derivatives bearing an amide moiety is a four-step reaction sequence starting from ethyl trifluoroacetoacetate.[10][11]

General Synthetic Protocol

A representative final step in the synthesis of N-substituted trifluoromethylpyrimidine amides is the coupling of a key amine intermediate with a carboxylic acid.[10][11]

-

Reagents and Conditions:

-

Key intermediate amine (e.g., a 4-amino-substituted trifluoromethylpyrimidine).

-

Aromatic or other carboxylic acid.

-

Coupling agent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM).

-

Temperature: Room temperature (25°C).

-

Reaction Time: 8-10 hours.

-

-

Procedure:

-

The key amine intermediate, carboxylic acid, and DMAP are dissolved in DCM.

-

EDCI is added to the reaction mixture.

-

The reaction is stirred at room temperature for the specified time.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

Synthesis Workflow Visualization

The following diagram outlines the key steps in the synthesis of trifluoromethylpyrimidine amide derivatives.

Caption: General synthesis workflow.

Conclusion

Novel trifluoromethylpyrimidine compounds represent a highly versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as inhibitors of key signaling kinases like EGFR, underscores their potential in oncology drug discovery. Furthermore, their potent antifungal and moderate insecticidal activities highlight their applicability in the development of new agrochemicals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new trifluoromethylpyrimidine derivatives with enhanced potency, selectivity, and favorable pharmacological profiles. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics and crop protection agents.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylated Pyrimidines: A Technical Guide to Their Ascendancy in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tactic in modern medicinal chemistry. This technical guide provides a comprehensive literature review on the synthesis, biological activities, and therapeutic potential of trifluoromethylated pyrimidines, offering a valuable resource for professionals in drug discovery and development. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity—have led to the development of potent drug candidates across various therapeutic areas, including oncology, virology, and inflammation.[1][2][3]

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation.[2] This metabolic stability often translates to a longer in vivo half-life for drug candidates.[2] Furthermore, the introduction of a trifluoromethyl group can enhance a molecule's ability to penetrate cell membranes and interact with biological targets, often leading to increased potency and efficacy.[2][4]

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines typically involves the cyclization of precursors containing the trifluoromethyl moiety. A common starting material is ethyl trifluoroacetoacetate.[5][6] Various synthetic strategies have been developed to construct the pyrimidine ring, often involving condensation reactions with amidines or related compounds.[7]

General Experimental Protocol for Synthesis

A representative synthetic route involves the reaction of an appropriate carboxylic acid with a trifluoromethylated pyrimidine intermediate in the presence of coupling agents.[8]

Step 1: Intermediate Synthesis The synthesis often begins with the cyclization of ethyl trifluoroacetoacetate with an appropriate amidine to form the core pyrimidine ring.[5][6]

Step 2: Functionalization The pyrimidine core can then be functionalized through various reactions, such as chlorination followed by nucleophilic substitution, to introduce desired side chains.

Step 3: Amide Coupling To a solution of the appropriate carboxylic acid (1.2 equivalents) in a solvent like dichloromethane (DCM), coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature. The trifluoromethylated pyrimidine intermediate (1.0 equivalent) is then added, and the reaction is stirred for an additional 10-16 hours. The reaction mixture is subsequently worked up by dilution with DCM, washing with saturated sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The final product is purified by column chromatography.[5][8]

Anticancer Activity

Trifluoromethylated pyrimidines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent activity against a range of human cancer cell lines.[9][10][11]

Kinase Inhibition: A Key Mechanism of Action

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[12][13][14] Dysregulation of kinase signaling is a hallmark of many cancers.[13][15]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[12][15] Several series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[12][15]

Below is a diagram illustrating the general workflow for an in vitro kinase inhibition assay used to evaluate the potency of these compounds.

Caption: Workflow for an in vitro kinase inhibition assay.

FLT3 and CHK1 Dual Inhibition: Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML).[16] Novel 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.[16]

Cytotoxicity Against Cancer Cell Lines

The anticancer activity of these compounds is often evaluated using cell-based cytotoxicity assays, such as the MTT assay.[8][10]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[8]

-

IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[12]

The following diagram illustrates the EGFR signaling pathway, a key target for some trifluoromethylated pyrimidines.

Caption: Simplified EGFR signaling pathway and its inhibition.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected trifluoromethylated pyrimidine derivatives reported in the literature.

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 17v | H1975 (Lung Cancer) | 2.27 | [10] |

| 9u | A549 (Lung Cancer) | 0.35 | [15] |

| MCF-7 (Breast Cancer) | 3.24 | [15] | |

| PC-3 (Prostate Cancer) | 5.12 | [15] | |

| 30 | MV4-11 (Leukemia) | <0.004 | [16] |

Table 2: Kinase Inhibitory Activity of Selected Trifluoromethylated Pyrimidine Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | [15] |

| 30 | FLT3-D835Y | Potent Inhibition | [16] |

| CHK1 | Potent Inhibition | [16] |

Antiviral Activity

Trifluoromethylated pyrimidines have also been investigated for their potential as antiviral agents.[4][17][18] The introduction of the trifluoromethyl group can enhance the ability of these compounds to inhibit viral replication.[4][18] For instance, some nucleoside analogues containing a trifluoromethyl group can interfere with viral nucleic acid synthesis.[4]

Trifluoromethylated pyrimidine derivatives have shown activity against a range of viruses, including:

The antiviral drug Trifluridine, a trifluoromethylated pyrimidine nucleoside, is used topically to treat eye infections caused by the herpes simplex virus.[19]

Quantitative Data on Antiviral Activity

The antiviral activity of these compounds is often assessed by their ability to inhibit viral replication in cell culture.

Table 3: Antiviral Activity of Selected Trifluoromethylated Pyrimidine Derivatives

| Compound | Virus | Activity | Reference |

| 5j | Tobacco Mosaic Virus (TMV) | EC50 = 126.4 µg/mL (curative) | [20] |

| 5m | Tobacco Mosaic Virus (TMV) | EC50 = 103.4 µg/mL (protective) | [20] |

| 2-hydroxy-2-trifluoromethylthiolane | Herpes Simplex Virus Type 1 (HSV-1) | Significant inhibition of virus reproduction | [18] |

Conclusion

Trifluoromethylated pyrimidines represent a highly promising class of compounds in drug discovery. The unique properties conferred by the trifluoromethyl group have enabled the development of potent inhibitors of key biological targets in cancer and viral diseases. The synthetic accessibility and the potential for diverse functionalization of the pyrimidine core ensure that this scaffold will continue to be a fertile ground for the discovery of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a range of human diseases.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]

- 19. gmch.gov.in [gmch.gov.in]

- 20. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

4-(Trifluoromethyl)pyrimidine mechanism of action in fungal pathogens

An In-depth Technical Guide on the Antifungal Mechanism of Action of 4-(Trifluoromethyl)pyrimidine Derivatives in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available research on the antifungal properties of this compound derivatives. The precise mechanism of action for the parent compound, this compound, is not extensively detailed in the reviewed literature; therefore, this guide focuses on the activities and proposed mechanisms of its functionalized analogs.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the development of therapeutic and agrochemical agents due to their wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring significantly enhances the compound's biological efficacy.[3] This enhancement is attributed to the -CF3 group's ability to increase lipophilicity, which improves the molecule's penetration into fungal cells, and its strong electron-withdrawing nature, which can lead to more stable and potent interactions with biological targets.[3][4] This guide provides a comprehensive overview of the current understanding of the antifungal mechanism of action of this compound derivatives, supported by quantitative data, experimental protocols, and visual diagrams.

Putative Mechanisms of Antifungal Action

The antifungal activity of trifluoromethyl pyrimidine derivatives is likely multifactorial, with different derivatives potentially targeting various cellular processes. Based on the current body of research, the proposed mechanisms of action can be categorized as follows:

-

Disruption of Essential Fungal Enzymes: A primary proposed mechanism is the inhibition of crucial fungal enzymes.[3] While specific enzyme targets for many this compound derivatives are still under investigation, the broader class of pyrimidine-based fungicides is known to interfere with vital metabolic pathways.

-

Interference with DNA and Protein Synthesis: As a general mechanism for fluorinated pyrimidines, these compounds can interfere with nucleic acid and protein synthesis, leading to the disruption of cellular function and eventual cell death.[5]

-

Perturbation of Endoplasmic Reticulum (ER) Function: Recent studies on novel pyrimidine-based antifungals suggest that they may target the endoplasmic reticulum, leading to disruptions in protein folding and secretion, and inducing the unfolded protein response (UPR).[6] This disruption of ER homeostasis is a promising target for antifungal drug development.

-

Disruption of Cell Wall Integrity: Some derivatives are thought to act by disrupting the integrity of the fungal cell wall, a structure essential for viability and protection against environmental stress.[3]

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of fungal pathogens.

Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety [7]

| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) |

| 5b | Botrytis cinerea | 50 | 96.76 |

| 5j | Botrytis cinerea | 50 | 96.84 |

| 5l | Botrytis cinerea | 50 | 100 |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 |

| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 |

Table 2: In Vitro Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [2]

| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) |

| 5f | Phomopsis sp. | 50 | 100 | - |

| 5o | Phomopsis sp. | 50 | 100 | 10.5 |

| Pyrimethanil (Control) | Phomopsis sp. | 50 | 85.1 | 32.1 |

Table 3: In Vitro Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives [8]

| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) |

| 4 | Cucumber Botrytis cinerea | 50 | 75.86 |

| 5b | Cucumber Botrytis cinerea | 50 | 77.78 |

| 5f | Cucumber Botrytis cinerea | 50 | 71.97 |

| 5h | Cucumber Botrytis cinerea | 50 | 72.31 |

| 5m | Cucumber Botrytis cinerea | 50 | 75.63 |

| 5n | Cucumber Botrytis cinerea | 50 | 76.58 |

| 5o | Cucumber Botrytis cinerea | 50 | 80.38 |

| 5r | Cucumber Botrytis cinerea | 50 | 73.57 |

| 4 | Strawberry Botrytis cinerea | 50 | 82.68 |

| 5g | Strawberry Botrytis cinerea | 50 | 72.89 |

| 5h | Strawberry Botrytis cinerea | 50 | 74.37 |

| 5i | Strawberry Botrytis cinerea | 50 | 76.35 |

| 5j | Strawberry Botrytis cinerea | 50 | 77.85 |

| 5k | Strawberry Botrytis cinerea | 50 | 77.32 |

| 5l | Strawberry Botrytis cinerea | 50 | 76.66 |

| 5o | Strawberry Botrytis cinerea | 50 | 75.31 |

| 5p | Strawberry Botrytis cinerea | 50 | 70.60 |

| 5q | Strawberry Botrytis cinerea | 50 | 71.52 |

| 5r | Strawberry Botrytis cinerea | 50 | 79.85 |

| 5s | Strawberry Botrytis cinerea | 50 | 73.75 |

Experimental Protocols

Mycelial Growth Inhibition Assay

This method is widely used to determine the in vitro antifungal activity of chemical compounds.[2][7][8][9]

Protocol:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a specific concentration.

-

Media Preparation: The compound solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final test concentration. The medium is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.

-

Inoculation: A mycelial disc of the test fungus, taken from the periphery of a fresh culture, is placed in the center of the PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth on the control plate.

-

Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to the growth on the control plate using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

-

-

EC50 Determination: To determine the half-maximal effective concentration (EC50), the assay is performed with a range of compound concentrations, and the resulting data are subjected to probit analysis.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway in a fungal pathogen that could be disrupted by a this compound derivative targeting an essential kinase.

Caption: Hypothetical disruption of a fungal MAPK signaling pathway.

Experimental Workflow for Antifungal Activity Screening

This diagram outlines the typical workflow for screening the antifungal activity of newly synthesized compounds.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(Trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)pyrimidine. Due to the limited availability of public experimental data for this specific compound, the following sections present a summary of expected spectroscopic values based on the analysis of closely related trifluoromethyl-substituted pyrimidine derivatives. This guide also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are extrapolated from data reported for structurally similar compounds and are intended to provide a reference baseline for experimental work.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.3 | Doublet | ~1.5 | H-2 |

| ~8.9 | Doublet of doublets | ~5.0, 1.5 | H-6 |

| ~7.8 | Doublet | ~5.0 | H-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~160 | Singlet | - | C-2 |

| ~158 | Singlet | - | C-6 |

| ~155 (quartet) | Quartet | ~35 | C-4 |

| ~122 (quartet) | Quartet | ~275 | CF₃ |

| ~118 | Singlet | - | C-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -70 | Singlet |

Reference: CFCl₃ (0 ppm)

Table 4: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1450 | Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1350-1100 | Very Strong | C-F stretching (CF₃ group) |

| ~900-700 | Strong | C-H out-of-plane bending |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ |

| 129 | ~50 | [M-F]⁺ |

| 119 | ~20 | [M-HCN]⁺ |

| 79 | ~30 | [M-CF₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for heterocyclic compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation delay times compared to ¹H NMR, and a significantly higher number of scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

Reference the spectrum to an external or internal standard (e.g., Trichlorofluoromethane, CFCl₃).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is standard for creating fragment ions and establishing a fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to 4-(Trifluoromethyl)pyrimidine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often imparts desirable properties such as enhanced metabolic stability, increased bioavailability, and improved biological activity. This document details its commercial availability from various suppliers, provides an illustrative synthesis protocol, and visualizes a general experimental workflow.

Commercial Availability and Suppliers

This compound (CAS No. 136547-16-5) is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. [1] | This compound | 136547-16-5 | C₅H₃F₃N₂ | 148.09 | Not specified | Offers manufacturing capabilities from laboratory to large scale. |

| Santa Cruz Biotechnology, Inc. [2] | This compound | 136547-16-5 | C₅H₃F₃N₂ | 148.09 | Not specified | Biochemical for research purposes. |

| Sigma-Aldrich | This compound | 136547-16-5 | C₅H₃F₃N₂ | 148.09 | Not specified | Part of their extensive chemical portfolio. |

| Thermo Scientific Chemicals [3][4] | 4-Hydroxy-2-(trifluoromethyl)pyrimidine | 1546-80-1 | C₅H₃F₃N₂O | 164.09 | 97% | A derivative of the core compound. |

| Fluorochem [5] | 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine | 27077-33-4 | C₅F₆N₂ | Not specified | Not specified | A fluorinated analog. |

| Parchem [6] | This compound-5-Carboxylic Acid | 220880-12-6 | C₆H₃F₃N₂O₂ | 192.10 | Not specified | A carboxylic acid derivative. |

| Synblock [7] | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | 944905-91-3 | C₆H₄ClF₃N₂ | 196.56 | ≥ 98% | A chloromethyl derivative. |

| MySkinRecipes [8] | This compound | 136547-16-5 | C₅H₃F₃N₂ | 148.09 | ≥ 98% | Available in research quantities. |

| Lab Pro Inc. [9] | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | 197305-97-8 | C₅H₅F₃N₄ | 178.12 | Min. 98.0% (GC) | A hydrazino derivative. |

Synthesis of Trifluoromethylpyrimidine Derivatives: An Experimental Protocol

The synthesis of trifluoromethylpyrimidine derivatives is a cornerstone for the development of novel bioactive molecules. A general and effective method involves a multi-step process starting from readily available building blocks. The following protocol is a representative example of a synthetic route to obtain functionalized trifluoromethylpyrimidines.[10]

Step 1: Ring Closure Reaction to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent), urea (1.2 equivalents), and acetic acid is heated at reflux for 8 hours.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Chlorination to form 2-Chloro-4-(trifluoromethyl)pyrimidine

-

The 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate (1.0 equivalent) is added to phosphorus oxychloride (POCl₃) (5.0 equivalents).

-

The mixture is heated at reflux for 4 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto ice water.

-

The resulting precipitate is filtered, washed with cold water, and dried to afford 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Nucleophilic Substitution

-

A solution of a substituted phenol (1.0 equivalent) and potassium carbonate (K₂CO₃) (2.0 equivalents) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

-

The 2-chloro-4-(trifluoromethyl)pyrimidine intermediate (1.2 equivalents) is added to the mixture.

-

The reaction mixture is stirred at 80°C for 5-8 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into water and extracted with ethyl acetate.

Step 4: Amide Coupling

-

To a solution of the appropriate carboxylic acid (1.2 equivalents) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

The product from the previous substitution step (1.0 equivalent) is added.

-

The reaction is stirred for an additional 10-16 hours at room temperature.

-

The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography.

Visualizing the Synthetic Workflow

The general synthetic pathway for creating a library of trifluoromethylpyrimidine derivatives can be visualized as a logical workflow, starting from basic precursors and proceeding through key chemical transformations.

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Signaling Pathway Involvement

While this compound itself is primarily a synthetic building block, its derivatives have been investigated for their roles in modulating various biological signaling pathways. The trifluoromethyl group is often incorporated into molecules designed to inhibit specific enzymes or receptors. For instance, pyrimidine derivatives are common scaffolds in the design of kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. The development of novel trifluoromethylpyrimidine derivatives continues to be an active area of research for targeting pathways implicated in cancer, inflammation, and infectious diseases.

The following diagram illustrates a simplified, hypothetical signaling pathway where a trifluoromethylpyrimidine-based inhibitor might act.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. L13118.03 [thermofisher.com]

- 4. 4-Hydroxy-2-(trifluoromethyl)pyrimidine, 97% | Fisher Scientific [fishersci.ca]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. parchem.com [parchem.com]

- 7. CAS 944905-91-3 | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine - Synblock [synblock.com]

- 8. This compound [myskinrecipes.com]

- 9. labproinc.com [labproinc.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine: Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold can enhance biological activity, metabolic stability, and bioavailability of molecules. This document outlines the known safety, handling, and material safety data sheet (MSDS) information for this compound, intended to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

This compound is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position.[1] It is primarily utilized as a building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 136547-16-5 | [2][3] |

| Molecular Formula | C5H3F3N2 | [1][2] |

| Molecular Weight | 148.09 g/mol | [2] |

| Appearance | Yellow to colorless liquid | [4] |

| Boiling Point | 118-119 °C at 760 Torr | [4] |

| Flash Point | 37.2 °C | [1] |

| Density | 1.353 g/cm³ | [1] |

| Refractive Index | 1.415 | [1] |

| Vapor Pressure | 8.58 mmHg at 25°C | [1] |

Safety and Hazard Information

The available safety data for this compound indicates that it should be handled with care, following standard laboratory safety protocols.

GHS Hazard Classification

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

A GHS pictogram of "Warning" has been associated with the compound.[4]

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Do not eat, drink, or smoke when handling this chemical.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly sealed.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6]

Experimental Protocols

Given that this compound is often a starting material for the synthesis of bioactive compounds, a primary safety assessment would involve determining its cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell viability.

General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general methodology for evaluating the cytotoxic effects of a chemical compound on a cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

General Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety and handling of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in assessing the safety and developing handling protocols for a chemical compound.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by the unsubstituted this compound. Research has predominantly focused on its use as a synthetic intermediate. It is plausible that derivatives of this compound may interact with various biological targets, but these interactions are specific to the final, more complex molecules. For instance, some complex trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer agents, which could involve pathways related to cell cycle regulation and apoptosis.[8] However, without specific data for the core compound, a signaling pathway diagram would be speculative and is therefore not included.

Conclusion

This compound is a valuable building block in chemical synthesis. While comprehensive toxicological data is limited, the available information indicates that it should be handled as a hazardous substance, with appropriate safety precautions to avoid inhalation, ingestion, and contact with skin and eyes. The provided guidelines for handling, storage, and first aid, along with the general protocol for cytotoxicity assessment, are intended to support its safe use in research and development. Further studies are warranted to fully characterize its toxicological profile and biological effects.

References

- 1. Cas 136547-16-5,Pyrimidine, 4-(trifluoromethyl)- (9CI) | lookchem [lookchem.com]

- 2. 136547-16-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. aaronchem.com [aaronchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

The Advent of a Powerhouse Moiety: A Technical History of Trifluoromethylpyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated functional groups, the trifluoromethyl (CF₃) group holds a prominent position due to its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile pyrimidine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyrimidines have emerged as a critical class of molecules in drug discovery and development. This technical guide provides an in-depth exploration of the historical context, discovery, and evolution of trifluoromethylpyrimidines, offering detailed experimental protocols, quantitative biological data, and a mechanistic understanding of their therapeutic applications.

The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These attributes have been successfully leveraged in the design of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation. This guide will delve into the key milestones in the synthesis and biological evaluation of trifluoromethylpyrimidines, providing researchers with a comprehensive understanding of this important chemical class.

Historical Context and Discovery

The journey of trifluoromethylpyrimidines is rooted in two parallel streams of chemical innovation: the synthesis of pyrimidines and the introduction of the trifluoromethyl group into organic molecules. The first synthesis of a fluorinated pyrimidine, the renowned anticancer drug 5-fluorouracil (5-FU), was reported by Heidelberger and colleagues in 1957.[2][3] This landmark discovery was based on the observation that cancer cells have a higher uptake of uracil.[2] The initial synthesis involved a ring closure approach by reacting isothiourea salts with α-fluoro-β-ketoester enolates.[2]

While the development of 5-FU marked a significant advancement, the direct incorporation of a trifluoromethyl group onto a pyrimidine ring came later. A pivotal moment in this field was the first reported direct trifluoromethylation of pyrimidine nucleosides. This was achieved by treating 2′,3′,5′-tri-O-acetyl-5-iodouridine and 3′,5′-di-O-acetyl-5-iododeoxyuridine with trifluoromethyl iodide and copper powder, yielding the corresponding 5-trifluoromethyluridine derivatives.[4] This breakthrough provided a direct route to this important class of compounds.

Early synthetic efforts often focused on the preparation of key intermediates like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which serves as a versatile building block for a wide range of derivatives.[5][6] Modern synthetic strategies frequently employ a multi-component, one-pot approach to construct the trifluoromethylpyrimidine core, often starting from readily available precursors like ethyl trifluoroacetoacetate.[7][8][9]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylpyrimidines has evolved significantly, with numerous methods developed to introduce the trifluoromethyl group and construct the pyrimidine ring. Below are detailed protocols for key synthetic transformations.

Protocol 1: One-Pot, Three-Component Synthesis of 5-Trifluoromethylpyrimidine Derivatives[9]

This method provides a direct and efficient route to 5-substituted trifluoromethylpyrimidines.

Reaction Scheme:

Experimental Procedure:

-

To a reaction vessel, add the aryl enaminone (1.0 mmol), aryl amidine hydrochloride (1.2 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 mmol), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol).

-

Add a suitable solvent, such as 1,2-dichloroethane (DCE) (10 mL).

-

Stir the reaction mixture at 80°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 6-(Trifluoromethyl)pyrimidine Derivatives from Ethyl Trifluoroacetoacetate[7][10]

This common approach utilizes a readily available trifluoromethyl-containing starting material.

Reaction Scheme:

Caption: General synthetic workflow for 6-(trifluoromethyl)pyrimidines.

Experimental Procedure:

Step 1: Cyclization

-

In a round-bottom flask, dissolve ethyl trifluoroacetoacetate (1.0 equiv.) and a suitable amidine or urea (1.1 equiv.) in ethanol.

-

Add a catalytic amount of a base, such as sodium ethoxide.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the resulting hydroxypyrimidine intermediate.

Step 2: Chlorination

-

To the hydroxypyrimidine from Step 1, add phosphorus oxychloride (POCl₃) (5-10 equiv.).

-

Heat the mixture at reflux for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the resulting chloropyrimidine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chlorinated intermediate.

Step 3: Nucleophilic Substitution

-

Dissolve the chloropyrimidine intermediate in a suitable solvent (e.g., DMF or acetonitrile).

-

Add the desired nucleophile (e.g., an amine or alcohol) (1.2 equiv.) and a base (e.g., K₂CO₃ or triethylamine).

-

Stir the reaction at room temperature or with heating until the reaction is complete (monitor by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Trifluoromethylpyrimidines exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

A significant number of trifluoromethylpyrimidine derivatives have been investigated as potent anticancer agents, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[10]

Table 1: In Vitro Anticancer Activity of Selected 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [10]

| Compound | Target Cells | IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u | A549 | 0.35 | 0.091 |

| MCF-7 | 3.24 | ||

| PC-3 | 5.12 | ||

| 9j | A549 | >50 | 1.34 |

| MCF-7 | >50 | ||

| PC-3 | >50 | ||

| 9k | A549 | 2.56 | 0.23 |

| MCF-7 | 15.4 | ||

| PC-3 | 21.3 |

Antifungal Activity

The trifluoromethylpyrimidine core is also prevalent in compounds with significant antifungal properties.

Table 2: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives [7][11]

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |

| 5b | B. cinerea | 96.76 | - |

| 5j | B. cinerea | 96.84 | - |

| 5l | B. cinerea | 100 | - |

| 5v | S. sclerotiorum | 82.73 | - |

| 5u | R. solani | - | 26.0 |

Antiviral Activity

Several trifluoromethylpyrimidine derivatives have demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Table 3: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV [8]

| Compound | Activity | EC₅₀ (µg/mL) |

| 5j | Curative | 126.4 |

| 5m | Protection | 103.4 |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of trifluoromethylpyrimidines stem from their ability to interact with various biological targets and modulate key signaling pathways.

EGFR Inhibition in Cancer

Many trifluoromethylpyrimidine-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR. This receptor, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple synthesis of trifluoromethylated pyrimidine nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. innospk.com [innospk.com]

- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Trifluoromethyl)pyrimidine from Ethyl Trifluoroacetoacetate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals